molecular formula C17H13NO2 B11854554 2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile CAS No. 62644-84-2

2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11854554
CAS No.: 62644-84-2
M. Wt: 263.29 g/mol
InChI Key: PZDHMBCYGSGATF-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating cancer and neurodegenerative diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE exerts its effects involves interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its antioxidant properties are due to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4H-chromen-4-one
  • 2-(4-Methoxyphenyl)-4H-chromen-3-amine
  • 2-(4-Methoxyphenyl)-4H-chromen-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62644-84-2

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H13NO2/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9H,10H2,1H3

InChI Key

PZDHMBCYGSGATF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N

Origin of Product

United States

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